molecular formula C12H14N4 B1209859 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B1209859
M. Wt: 214.27 g/mol
InChI Key: RZQQPARKDTYYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a member of triazoles.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds related to 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have been a subject of chemical synthesis and structural analysis. Studies have focused on designing and synthesizing novel compounds with this core structure, determining their chemical structures using techniques like IR, NMR, mass spectroscopy, and elemental analysis. For example, a series of novel compounds, including 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, were synthesized and characterized in detail (Wang et al., 2006).

Biological Activity and Pharmacological Potential

Various derivatives of 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have been explored for their biological activity. Studies include the synthesis and evaluation of their herbicidal activities against specific plant species like rape and barnyard grass. Some compounds in this category demonstrated moderate herbicidal activity against rape (Wang et al., 2006). Additionally, the antimicrobial activities of certain derivatives against strains of gram-positive and gram-negative bacteria as well as yeast fungi have been studied, with some derivatives showing promising results (Demchenko et al., 2021).

Pharmaceutical Applications

The triazolopyridine family, to which 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine belongs, has been recognized for its potential in pharmaceutical applications due to its biological activity. Studies have synthesized specific compounds in this family and characterized them using techniques like X-ray diffraction, indicating their potential utility in drug design and development (El-Kurdi et al., 2021).

properties

Product Name

3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C12H14N4/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10/h5-8H,1-4,9H2

InChI Key

RZQQPARKDTYYBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
Reactant of Route 2
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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